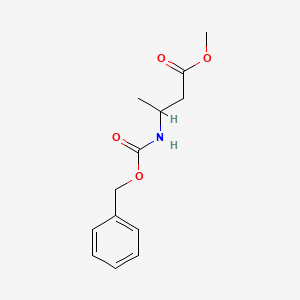

Methyl 3-(cbz-amino)butanoate

Description

Contextualization within Chiral Amino Acid Derivatives Research

Chiral β-amino acid derivatives are fundamental components in the synthesis of a wide array of biologically active molecules, including peptides and small molecule pharmaceuticals. nih.gov The unique structural motif of β-amino acids, where the amino group is attached to the second carbon atom from the carboxyl group, imparts distinct conformational properties compared to their α-amino acid counterparts. numberanalytics.com This structural difference is crucial in the design of novel therapeutics and biomaterials. numberanalytics.comnumberanalytics.com

The synthesis of enantiomerically pure β-amino acid derivatives is a key focus in asymmetric synthesis. nih.gov Various strategies, such as the hydrogenation of enamines, conjugate addition reactions, and biocatalytic processes, have been developed to access these chiral building blocks. nih.govacs.org Methyl 3-(Cbz-amino)butanoate serves as a valuable intermediate in these synthetic pathways, with its Cbz group providing stability during reactions and allowing for selective deprotection.

Historical Development and Synthetic Utility of Beta-Amino Acid Esters

The study of β-amino acids dates back to the early 20th century, though their full potential in organic synthesis and biotechnology has been more recently appreciated. numberanalytics.com Initially considered non-proteinogenic amino acids, their unique properties have spurred extensive research into their synthesis and applications. numberanalytics.com The development of methods for synthesizing β-amino acid esters has been a significant area of research, as these esters are key intermediates in the production of β-lactam antibiotics and other therapeutic agents. researchgate.net

The synthetic utility of β-amino acid esters is broad. They are employed in the construction of β-peptides, which are known for their stable, well-ordered secondary structures and resistance to enzymatic degradation. researchgate.net Furthermore, poly(β-amino ester)s, synthesized from β-amino acid monomers, have emerged as promising non-viral vectors for gene delivery due to their biocompatibility and tunable structures. nih.gov The synthesis of this compound typically involves the protection of the amino group of 3-aminobutanoic acid with benzyl (B1604629) chloroformate, followed by esterification with methanol (B129727).

Overview of Stereochemical Significance in Chemical Synthesis

Stereochemistry is a critical aspect of chemical synthesis, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. numberanalytics.com In the case of β-amino acids, the presence of one or more chiral centers leads to the possibility of multiple stereoisomers. numberanalytics.commmsl.cz For a β-amino acid with a single substituent, such as this compound, two enantiomers, (R) and (S), exist.

The ability to control the stereochemistry during the synthesis of β-amino acid derivatives is paramount for producing compounds with desired therapeutic effects. mmsl.czwustl.edu Enantioselective synthesis aims to produce a single enantiomer, which is often the biologically active form. The chiral center in this compound dictates its stereoselective interactions in biochemical systems, making it a valuable tool in asymmetric synthesis. vulcanchem.com The development of catalytic enantioselective methods has been instrumental in providing access to optically active β-amino acid derivatives with high enantiomeric purity. nih.govacs.orgchinesechemsoc.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | methyl 3-{[(benzyloxy)carbonyl]amino}butanoate |

| Physical Form | White to Yellow Solid |

| Purity | 97% |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKIGKMMMZQYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462715 | |

| Record name | METHYL 3-(CBZ-AMINO)BUTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112121-71-8 | |

| Record name | METHYL 3-(CBZ-AMINO)BUTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for Methyl 3 Cbz Amino Butanoate and Its Enantiomers

Asymmetric Catalytic Approaches

Asymmetric catalysis offers an elegant and efficient means to access enantiomerically enriched compounds from prochiral precursors. williams.edu This typically involves the use of a small amount of a chiral catalyst to generate a large quantity of a chiral product.

Chiral Catalyst-Mediated Enantioselective Synthesis

The use of chiral metal complexes as catalysts is a cornerstone of asymmetric synthesis. For the synthesis of β-amino esters, chiral catalysts can be employed in various reactions, such as the asymmetric hydrogenation of enamides or the conjugate addition of amines to α,β-unsaturated esters. researchgate.net For instance, chiral rhodium and ruthenium complexes with phosphine (B1218219) ligands have demonstrated high efficiency in the asymmetric hydrogenation of related substrates, achieving excellent enantioselectivities. researchgate.netacs.org The development of novel chiral ligands, including those with P-stereogenic centers, continues to expand the scope and efficacy of these transformations. acs.org While direct examples for methyl 3-(Cbz-amino)butanoate are not extensively detailed in the provided results, the principles of using chiral catalysts like those based on BINAP-ruthenium(II) or chiral oxazaborolidines for the reduction of prochiral ketones and imines are well-established and applicable to precursors of the target molecule. researchgate.netru.nl

Organocatalytic Strategies for Stereocontrol

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. manchester.ac.uk For the synthesis of chiral β-amino esters, organocatalytic Mannich reactions are particularly relevant. beilstein-journals.org These reactions involve the addition of a carbon nucleophile, such as an enolate or enol equivalent, to an imine. Chiral amines, thioureas, and phosphoric acids have been successfully employed as organocatalysts to control the stereochemical outcome of these reactions, often affording products with high diastereo- and enantioselectivity. researchgate.netbeilstein-journals.orgnih.gov For example, a chiral bifunctional thiourea (B124793) catalyst derived from (R,R)-cyclohexyldiamine has been used in the asymmetric Mannich reaction of 3-indolinone-2-carboxylates with N-Boc-benzaldimines, yielding chiral β-amino esters in high yields and enantiomeric excesses. researchgate.net

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a widely used and highly effective method for the enantioselective synthesis of chiral molecules, including amino acid derivatives. acs.org This approach typically involves the reduction of a prochiral unsaturated precursor, such as an enamide or an imine, using a chiral catalyst under a hydrogen atmosphere. Ruthenium and rhodium complexes bearing chiral phosphine ligands, such as BINAP and DIOP, are prominent catalysts in this field. researchgate.netacs.org The hydrogenation of N-acylenamines, which are precursors to α-amino acids, often proceeds with high enantioselectivity. acs.org While specific data for the direct asymmetric hydrogenation to this compound is limited in the search results, the asymmetric hydrogenation of β-dehydroamino acid derivatives is a well-established strategy for accessing chiral β-amino acids. acs.org Dynamic kinetic resolution coupled with asymmetric transfer hydrogenation of α-amino ketones is another powerful technique that can yield products with high diastereoselectivity and enantiomeric excess. researchgate.net

Biocatalytic Synthesis and Resolution Techniques

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. unipd.it This approach is particularly valuable for the synthesis of enantiomerically pure compounds.

Enzyme-Mediated Enantioselective Transformations

Enzymes, particularly lipases, are widely employed for the kinetic resolution of racemic mixtures of esters and amides. unipd.itresearchgate.net In the context of this compound, lipase-catalyzed transesterification or hydrolysis can be used to selectively react with one enantiomer of the racemic ester, allowing for the separation of the unreacted enantiomer and the transformed product. researchgate.net Lipase (B570770) B from Candida antarctica (Cal-B) has been shown to be highly effective in the resolution of N-protected β-amino methyl esters through transesterification, exhibiting high conversion rates and yielding enantiomerically pure products. researchgate.net The enantioselectivity of these enzymatic reactions is often influenced by the nature of the N-protecting group and the substituent at the β-position of the amino ester. researchgate.net For instance, the enzymatic resolution of racemic methyl 3-aminobutanoate derivatives with various N-protecting groups (including Cbz) using Cal-B has been reported to proceed with high enantioselectivity. researchgate.net

| Substrate | Enzyme | Reaction Type | Products | Enantiomeric Excess (ee) | Reference |

| Racemic N-Cbz-methyl 3-aminobutanoate | Lipase B from Candida antarctica (Cal-B) | Transesterification | Enantiomerically pure enantiomers | High | researchgate.net |

| Racemic β-amino esters | Lipase from Pseudomonas cepacia | Hydrolysis | Optically active 3-amino-3-arylpropanoic acid derivatives | High | researchgate.net |

Diastereoselective Synthesis through Chiral Auxiliaries

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. williams.edu This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric synthesis. williams.edu For the synthesis of β-amino acids, a chiral auxiliary can be attached to a precursor molecule, followed by a diastereoselective reaction such as alkylation or acylation. researchgate.net For example, the enolate of a SuperQuat chiral auxiliary can be added to tert-butyl sulfinimines to produce β-amino acid derivatives with high syn-selectivity. nih.gov While a direct application to this compound is not explicitly detailed, the general principle of using chiral auxiliaries to control the formation of the β-amino stereocenter is a well-established and versatile approach. williams.eduresearchgate.netnih.gov

| Chiral Auxiliary | Reaction Type | Substrate | Product Diastereoselectivity | Reference |

| Evans Oxazolidinone | Alkylation/Acylation | N-acylated oxazolidinone | High | williams.edu |

| SuperQuat | Enolate Addition | tert-Butyl sulfinimine | up to 99:1 syn-selectivity | nih.gov |

Multi-Step Chiral Pool Syntheses

Chiral pool synthesis is a highly effective strategy that utilizes readily available, inexpensive, and enantiomerically pure compounds from nature, such as amino acids, carbohydrates, and hydroxy acids, as starting materials. researchgate.netmdpi.com This approach leverages the inherent chirality of the starting material to construct complex chiral target molecules, transferring the stereochemistry of the precursor to the final product. mdpi.com This method is one of the most attractive for establishing key stereocenters in optically active compounds. mdpi.com

The synthesis of enantiomerically pure β-amino acids and their derivatives, like this compound, can be efficiently accomplished by starting with natural α-amino acids. L-aspartic acid, L-threonine, and L-malic acid are common and versatile chiral precursors for these transformations. researchgate.netrasayanjournal.co.inresearchgate.net

A general approach often begins with the protection of the existing functional groups in the natural precursor. For instance, starting with L-aspartic acid, the amino group can be protected with a benzyloxycarbonyl (Cbz) group by reacting it with benzyl (B1604629) chloroformate. rasayanjournal.co.in Subsequent chemical modifications of the two carboxylic acid groups can then lead to the desired β-amino ester framework.

A relevant example of this strategy is the synthesis of a key intermediate for the drug Tofacitinib (CP-690,550), which involves the elaboration of L-malic acid. researchgate.netkoreascience.kr Although the final target is a piperidine (B6355638) ring, the initial steps demonstrate the principles of derivatizing a natural chiral precursor.

Table 1: Illustrative Steps in Chiral Pool Synthesis from L-Malic Acid This table outlines key transformations in the synthesis of a chiral intermediate starting from L-malic acid, demonstrating the principle of derivatization.

| Step | Starting Material | Reagent(s) | Product | Purpose | Reference |

| 1 | L-Malic Acid | SOCl₂, MeOH | Dimethyl L-malate | Esterification of both carboxylic acids. | koreascience.kr |

| 2 | Dimethyl L-malate | TBDMSCl, Imidazole | Protected alcohol | Selective protection of the hydroxyl group. | koreascience.kr |

| 3 | Protected diester | LiBH₄ | Diol | Selective reduction of one ester group. | researchgate.net |

| 4 | Diol | Cbz-Cl, Base | Cbz-protected amine | Introduction of the Cbz protecting group after further transformations. | researchgate.netkoreascience.kr |

This is an illustrative pathway based on a related synthesis and not the direct synthesis of this compound.

This type of multi-step sequence, which involves protection, reduction, and functional group interconversion, allows the stereocenter from the original natural product to be retained, ultimately defining the stereochemistry of the synthetic target.

Triflate (trifluoromethanesulfonate, Tf) esters are powerful intermediates in organic synthesis due to the exceptional leaving group ability of the triflate anion. Their use can facilitate stereospecific reactions, particularly nucleophilic substitutions that proceed with a predictable stereochemical outcome, often an inversion of configuration via an S_N2 mechanism. nih.gov

The triflate-mediated version of the intramolecular Schmidt reaction provides an excellent example of a stereospecific transformation. nih.gov In this type of reaction, a chiral alcohol is first converted into its corresponding triflate ester. This activation allows for an intramolecular S_N2 reaction where a nucleophile, such as an azide (B81097) group within the same molecule, attacks the carbon bearing the triflate group. This process occurs with inversion of configuration at the original alcohol's stereocenter. nih.gov The resulting intermediate can then undergo further rearrangement and reduction to yield a complex chiral product, with the stereochemistry being controlled by the configuration of the initial chiral alcohol. nih.gov

Another application of triflate chemistry involves the formation of vinyl triflates from ketones. For example, a cyclic ketone can be converted to a vinyl triflate, which can then participate in reactions like palladium-catalyzed carbon monoxide insertion in the presence of methanol (B129727) to yield a methyl ester. nih.gov

Table 2: Key Features of Triflate-Mediated Stereospecific Reactions

| Feature | Description | Significance | Reference |

| Precursor | Chiral alcohol or ketone | The stereochemistry of the precursor directs the outcome of the reaction. | nih.gov |

| Reagent | Triflic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) | Efficiently converts hydroxyl groups or enolates into triflates. | nih.govnih.gov |

| Key Transformation | Nucleophilic substitution (S_N2) or Palladium-catalyzed coupling | The excellent leaving group ability of triflate enables reactions that are otherwise difficult. | nih.govnih.gov |

| Stereochemical Outcome | Typically inversion of configuration (for S_N2) or retention (for some catalytic cycles) | Allows for the predictable and controlled formation of a specific stereoisomer. | nih.gov |

The use of triflate ester chemistry provides a robust method for achieving high stereoselectivity in the synthesis of chiral molecules like the enantiomers of this compound, by ensuring that key bond-forming steps proceed with a high degree of stereocontrol.

Reactivity and Chemical Transformations of Methyl 3 Cbz Amino Butanoate

Modifications at the Ester Moiety

The ester group of Methyl 3-(Cbz-amino)butanoate can undergo several important transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. smolecule.com For instance, treatment with lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) and water can effectively cleave the ester to yield the free acid. nih.gov This transformation is a crucial step in syntheses where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation. nih.gov

Enzymatic hydrolysis offers a milder alternative. Lipase (B570770) B from Candida antarctica (CALB) has been shown to catalyze the hydrolysis of related N-protected β-amino methyl esters. researchgate.netresearchgate.net While the reaction rate may be slower compared to chemical methods, enzymatic hydrolysis can offer high enantioselectivity, which is particularly valuable in the synthesis of chiral molecules. researchgate.netresearchgate.net

Table 1: Conditions for the Hydrolysis of this compound and Related Compounds

| Reagent/Catalyst | Solvent | Conditions | Product | Ref |

| LiOH·H₂O | THF/H₂O | Room Temperature | (2S,3R)-2-(((benzyloxy)carbonyl)amino)-4-(di-tert-butoxyphosphoryl)-3-methylbutanoic acid | nih.gov |

| Lipase B from Candida antarctica (CALB) | n-hexane | 45 °C | (S)-N-Cbz-3-aminobutanoic acid | researchgate.net |

Transesterification Reactions

Transesterification, the process of exchanging the alkyl group of an ester, can also be performed on this compound. This reaction can be catalyzed by enzymes, offering a high degree of selectivity. researchgate.netaip.org Lipase B from Candida antarctica (CALB) has been successfully employed for the transesterification of racemic β-amino methyl esters, including those with a Cbz protecting group. researchgate.netaip.org These enzymatic resolutions are highly efficient, yielding enantiomerically pure products. researchgate.net

For example, the reaction of a racemic N-protected β-amino methyl ester with an alcohol in the presence of CALB can selectively produce the corresponding ester of one enantiomer, leaving the other enantiomer unreacted. researchgate.net This method is particularly useful for the preparation of optically pure β-amino acids and their derivatives.

Reduction to Corresponding Alcohols

The ester functionality of this compound can be reduced to the corresponding primary alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or other metal hydrides. The resulting amino alcohol is a versatile intermediate for the synthesis of various biologically active molecules and ligands.

Transformations Involving the Cbz Protecting Group

The carbobenzyloxy (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability and selective removal. total-synthesis.comnumberanalytics.commasterorganicchemistry.com

Selective Deprotection Methodologies

The most common method for the removal of the Cbz group is catalytic hydrogenation. total-synthesis.commasterorganicchemistry.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. masterorganicchemistry.com This method is highly efficient and proceeds under neutral conditions, making it compatible with a wide range of other functional groups. masterorganicchemistry.com

Alternative methods for Cbz deprotection have also been developed. These include the use of strong acids, although this can sometimes lead to the cleavage of other acid-sensitive groups. total-synthesis.com More recently, methods using aluminum chloride (AlCl₃) in a fluorinated solvent have been reported to effectively deprotect N-Cbz groups with good functional group tolerance. organic-chemistry.org Under certain milder basic conditions, selective deprotection of a Cbz group can be achieved, as demonstrated in the synthesis of kanamycin (B1662678) A dimers. univ-perp.fr

Table 2: Common Reagents for Cbz Deprotection

| Reagent | Conditions | Advantages | Ref |

| H₂, Pd/C | Neutral pH | Mild, high-yielding | masterorganicchemistry.com |

| Strong Acid (e.g., HBr in acetic acid) | Acidic | Effective for many substrates | total-synthesis.com |

| Aluminum Chloride (AlCl₃) | Fluorinated solvent, room temperature | Good functional group tolerance, cost-effective | organic-chemistry.org |

| Mild Base | Specific to substrate | Regioselective deprotection possible | univ-perp.fr |

Stability and Orthogonality with Other Protecting Groups

A key advantage of the Cbz group is its stability under a variety of reaction conditions, which allows for the selective manipulation of other functional groups in the molecule. total-synthesis.comnumberanalytics.com The Cbz group is generally stable to basic conditions and a range of acidic conditions, although harsh acids can lead to its removal. total-synthesis.com

This stability makes the Cbz group "orthogonal" to many other common amine protecting groups, such as the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. total-synthesis.commasterorganicchemistry.com Orthogonal protecting groups can be removed under different, specific conditions, allowing for the selective deprotection of one amine in the presence of another. masterorganicchemistry.comorganic-chemistry.org For instance, a Boc group can be removed with acid, while a Cbz group remains intact. masterorganicchemistry.com Conversely, a Cbz group can be removed by hydrogenation without affecting a Boc or Fmoc group. masterorganicchemistry.com This orthogonality is a cornerstone of modern peptide synthesis and the synthesis of other complex nitrogen-containing molecules. total-synthesis.commasterorganicchemistry.com However, it is important to note that while Cbz is stable to some acids, harsh acidic conditions can lead to its cleavage. total-synthesis.com

Applications of Methyl 3 Cbz Amino Butanoate As a Chiral Building Block in Advanced Synthesis

Enantioselective Construction of Beta-Amino Acids and Derivatives

The enantiopure nature of methyl 3-(Cbz-amino)butanoate is fundamental to its application in the synthesis of other chiral molecules. The stereocenter at the C3 position directs the stereochemical outcome of subsequent reactions, enabling the construction of complex structures with high diastereoselectivity.

Synthesis of Substituted Beta-Lactams

β-Lactams, or 2-azetidinones, are a class of four-membered cyclic amides that form the core structure of many important antibiotics. utrgv.edu The synthesis of substituted β-lactams often relies on the cyclization of β-amino acids or their derivatives. This compound can be hydrolyzed to the corresponding β-amino acid, which can then be cyclized to form a β-lactam ring. The stereochemistry of the starting material directly translates to the stereochemistry of the resulting β-lactam.

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for β-lactam synthesis. nih.gov While not a direct use of this compound, the principles of using chiral β-amino acid precursors are central. For instance, a chiral β-amino acid can be converted to a ketene or an imine component, ensuring the stereoselective formation of the β-lactam ring. The synthesis of 3-amino-4-substituted monocyclic β-lactams highlights the importance of orthogonally protected precursors to achieve specific substitution patterns on the β-lactam ring. nih.gov

| Precursor | Reaction Type | Product | Key Features |

| This compound derivative | Intramolecular cyclization | Substituted β-lactam | Stereochemistry transfer from the chiral center. |

| Chiral imine and ketene | Staudinger [2+2] cycloaddition | Substituted β-lactam | Control over relative and absolute stereochemistry. nih.gov |

| Enolate and imine | Enolate-imine condensation | N-unsubstituted-3,4-substituted β-lactams | "One-pot" synthesis at temperatures above -78°C. google.com |

Elaboration to Higher Oligomeric Beta-Amino Acids

β-Amino acids can be coupled together to form β-peptides or oligomers of β-amino acids. These oligomers can adopt stable secondary structures, such as helices and sheets, similar to their α-peptide counterparts, but are often more resistant to enzymatic degradation. This property makes them attractive for the development of new therapeutic agents.

The synthesis of higher oligomeric β-amino acids from this compound involves a series of peptide coupling and deprotection steps. The Cbz group can be selectively removed by hydrogenolysis, and the methyl ester can be hydrolyzed to a carboxylic acid. These transformations allow for the sequential addition of other β-amino acid units. Research has shown that β-amino acids exhibit different polymerization behaviors compared to α-amino acids, with the nucleophilicity of the amine group in β-amino acids being greater. nih.gov This difference in reactivity can be exploited in the design of oligomer synthesis strategies.

Role in Peptidomimetic and Oligopeptide Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. researchgate.net this compound is a valuable building block for creating these non-natural peptide structures.

Incorporation into Non-Canonical Peptide Architectures

The incorporation of non-canonical amino acids (ncAAs), like the β-amino acid derived from this compound, into peptide chains can introduce novel structural and functional properties. nih.govnih.govmdpi.com These modifications can alter the peptide's conformation, receptor binding affinity, and resistance to proteolysis. nih.gov The use of ncAAs with altered backbones, such as β- or γ-amino acids, is a common strategy in peptidomimetic design. mdpi.com

The synthesis of peptides containing β-amino acids can be achieved through solid-phase peptide synthesis (SPPS), where the protected β-amino acid is coupled to a growing peptide chain on a solid support. mdpi.com The Cbz protecting group on this compound is compatible with standard SPPS protocols and can be selectively removed when needed.

Precursor for Conformationally Constrained Peptidomimetics

Conformational constraint is a key strategy in the design of potent and selective peptidomimetics. By restricting the rotational freedom of a peptide, it is possible to lock it into a bioactive conformation, leading to higher binding affinity for its target. This compound can be used to synthesize conformationally constrained dipeptide units and other cyclic peptidomimetics. lsu.edumetu.edu.tr For example, it can be a precursor to lactam-constrained dipeptides that stabilize β-sheet secondary structures. lsu.edu

Multicomponent reactions, such as the Ugi reaction, followed by cyclization are powerful methods for generating libraries of conformationally constrained peptidomimetics. metu.edu.tr The β-amino acid derived from this compound can be a component in these reactions, leading to diverse and complex scaffolds.

| Application | Key Strategy | Resulting Structure | Significance |

| Non-Canonical Peptides | Incorporation of β-amino acid | Peptides with altered backbones | Enhanced stability and novel functions. nih.govnih.govmdpi.com |

| Conformationally Constrained Peptidomimetics | Lactam-bridging, multicomponent reactions | Cyclic peptides, β-turn mimetics | Increased potency and selectivity. lsu.edumetu.edu.tr |

Utilization in Natural Product Total Synthesis

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. Chiral building blocks like this compound are often crucial for the efficient and stereoselective construction of complex natural product skeletons.

Building Block for Alkaloid Frameworks

The structural motif of a β-amino acid embedded within this compound serves as a key precursor for the synthesis of various alkaloid skeletons. Alkaloids, a diverse class of naturally occurring compounds containing nitrogen atoms, often exhibit significant biological activities. rsc.org The chirality of this compound is crucial for controlling the stereochemistry of the target alkaloid, which is often essential for its pharmacological function.

Research has demonstrated the utility of chiral β-amino esters in the construction of indolizidine and quinolizidine (B1214090) alkaloids. These bicyclic nitrogen-containing ring systems are core structures in many alkaloids isolated from natural sources, including amphibians and ants. Synthetic strategies often involve the elaboration of the chiral β-amino ester into a key intermediate that can undergo cyclization to form the desired bicyclic framework. For instance, a common approach involves the reaction of a chiral β-amino ester with a suitable reagent to form a lactam, which is then further manipulated to achieve the final alkaloid structure. core.ac.uk The synthesis of enantiopure pyrrolidines and piperidines, fundamental components of many alkaloids, can be achieved through asymmetric hydrogenation of suitable precursors, highlighting the importance of chiral starting materials like this compound. acs.org

The Cbz protecting group on the amine functionality of this compound is advantageous as it can be selectively removed under specific conditions, allowing for further synthetic transformations at the nitrogen atom. This controlled deprotection is a critical step in the sequential construction of complex alkaloid frameworks.

| Alkaloid Class | Key Synthetic Strategy Involving β-Amino Esters | Relevance of this compound |

| Indolizidine Alkaloids | Intramolecular cyclization of an allylsilane on an acyliminium ion derived from a chiral β-aminoester. beilstein-journals.org | Provides the chiral backbone for the formation of the 5-substituted indolizidine core. |

| Quinolizidine Alkaloids | Condensation of a chiral β-aminoester with glutarimide (B196013) followed by reduction and cyclization. beilstein-journals.org | The stereocenter of the starting material dictates the stereochemistry of the final alkaloid. |

| Pyrrolidine & Piperidine (B6355638) Alkaloids | Asymmetric synthesis utilizing enantiopure sulfinimines derived from chiral amines. temple.edu | The chiral amine precursor can be synthesized from chiral β-amino acids. |

Precursor for Other Complex Bioactive Scaffolds (e.g., Polyketides, Non-Ribosomal Peptides)

The utility of this compound extends beyond alkaloid synthesis into the realm of other complex natural products, such as polyketides and non-ribosomal peptides (NRPs). These classes of compounds are biosynthesized by large, modular enzyme complexes known as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), respectively. nih.govnih.gov

In the context of NRP synthesis, non-proteinogenic amino acids are frequently incorporated into the peptide chain, contributing to the structural diversity and biological activity of the final product. uzh.ch this compound represents a synthetic equivalent of a β-amino acid that can be incorporated into peptide chains. The Cbz group serves as a standard protecting group in peptide synthesis, readily removable by hydrogenolysis. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to another amino acid or peptide fragment. The enzymatic resolution of N-protected-β3-amino methyl esters using lipases has been shown to be an effective method for obtaining enantiomerically pure β-amino acids, which are valuable building blocks for these complex structures. researchgate.net

While polyketides are primarily constructed from short-chain carboxylic acid units, hybrid polyketide-non-ribosomal peptide natural products are common. In these cases, amino acid-derived units are incorporated into the polyketide backbone. Synthetic efforts towards these hybrid molecules can utilize chiral building blocks like this compound to introduce the amino acid portion with a defined stereochemistry. The ability to engineer PKS and NRPS systems to accept non-natural building blocks opens up possibilities for creating novel bioactive compounds based on these scaffolds. nih.gov

| Bioactive Scaffold | Role of this compound | Key Synthetic Considerations |

| Non-Ribosomal Peptides (NRPs) | Serves as a synthon for a non-proteinogenic β-amino acid. | Orthogonal protection of the amine (Cbz) and carboxylic acid (methyl ester) allows for controlled peptide coupling reactions. |

| Hybrid Polyketide-NRPs | Introduces a chiral amino acid-derived unit into a polyketide chain. | Compatibility with the synthetic route for the polyketide portion is crucial. |

Development of Chiral Scaffolds for Drug Discovery Research

The demand for novel molecular entities in drug discovery has spurred the development of chiral scaffolds that can be readily diversified to create libraries of potential drug candidates. This compound is an excellent starting point for the synthesis of such scaffolds due to its inherent chirality and versatile functional groups.

Accessing Stereodefined Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a large proportion of approved drugs containing at least one heterocyclic ring. openmedicinalchemistryjournal.com The stereochemistry of these heterocyclic systems can have a profound impact on their biological activity and pharmacokinetic properties.

This compound can be transformed into a variety of stereodefined heterocyclic compounds. For example, the β-amino ester moiety can be utilized to construct chiral piperidines, pyrrolidines, and other nitrogen-containing heterocycles through various cyclization strategies. beilstein-journals.orgorganic-chemistry.org The synthesis of enantiomerically pure heterocyclic α-amino acids has been a significant area of research, with applications in creating novel peptide mimics and other bioactive molecules. open.ac.uk The "tert-amino effect" is a powerful strategy in heterocyclic chemistry for the synthesis of fused ring systems, where a tert-amino group facilitates an intramolecular cyclization. beilstein-journals.org While not directly a tertiary amine, the protected secondary amine in this compound can be readily converted to one, opening up this synthetic avenue.

Modular Synthesis of Complex Molecular Architectures

Modular synthesis, a strategy that involves the assembly of complex molecules from pre-synthesized building blocks or modules, is a powerful approach in drug discovery. This allows for the rapid generation of a diverse range of analogues for structure-activity relationship (SAR) studies.

Advanced Spectroscopic and Computational Characterization of Methyl 3 Cbz Amino Butanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the constitution and configuration of organic molecules. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, a detailed picture of the molecular framework can be constructed.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structure

While specific experimental spectra for Methyl 3-(cbz-amino)butanoate are not widely published, the expected chemical shifts and correlations can be reliably predicted based on the analysis of structurally similar compounds and computational models. youtube.comyoutube.comyoutube.com

¹H and ¹³C NMR Spectral Analysis:

The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals for each proton in the molecule. The aromatic protons of the benzyloxycarbonyl (Cbz) group would appear in the downfield region, typically between 7.3 and 7.4 ppm. The benzylic protons (CH₂-Ph) would likely resonate around 5.1 ppm. The methoxy (B1213986) protons (-OCH₃) of the ester group are anticipated to be a sharp singlet at approximately 3.7 ppm. The protons on the butanoate backbone, specifically the α-protons (CH₂) and the β-proton (CH), would show characteristic splitting patterns due to their coupling.

The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the ester and the carbamate (B1207046) are expected at the downfield end of the spectrum, around 172 ppm and 156 ppm, respectively. The aromatic carbons would appear in the 127-136 ppm range. The benzylic carbon and the methoxy carbon would have characteristic shifts around 67 ppm and 52 ppm, respectively. The aliphatic carbons of the butanoate chain would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH₃ (butanoate) | 1.25 (d) | 19.8 |

| 2 | CH (β-carbon) | 4.15 (m) | 45.5 |

| 3 | CH₂ (α-carbon) | 2.55 (d) | 41.2 |

| 4 | C=O (ester) | - | 172.1 |

| 5 | O-CH₃ (ester) | 3.68 (s) | 51.8 |

| 6 | NH | 5.30 (d) | - |

| 7 | C=O (carbamate) | - | 156.0 |

| 8 | O-CH₂ (benzyl) | 5.10 (s) | 66.9 |

| 9 | C (ipso-aromatic) | - | 136.5 |

| 10, 14 | CH (ortho-aromatic) | 7.35 (d) | 128.0 |

| 11, 13 | CH (meta-aromatic) | 7.38 (t) | 128.5 |

| 12 | CH (para-aromatic) | 7.32 (t) | 128.2 |

Note: Predicted values are based on computational models and analysis of similar structures. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'm' denotes multiplet.

2D NMR Correlation Analysis:

To unequivocally assign these resonances and establish the connectivity within the molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, strong cross-peaks would be expected between the β-proton (H-2) and the methyl protons (H-1), as well as between the β-proton (H-2) and the α-protons (H-3). A correlation between the β-proton and the amide proton (NH) would also be anticipated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between H-1 and C-1, H-2 and C-2, H-3 and C-3, H-5 and C-5, H-8 and C-8, and the aromatic protons with their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would include:

The methoxy protons (H-5) to the ester carbonyl carbon (C-4).

The α-protons (H-3) to the ester carbonyl carbon (C-4) and the β-carbon (C-2).

The β-proton (H-2) to the ester carbonyl carbon (C-4) and the carbamate carbonyl carbon (C-7).

The benzylic protons (H-8) to the carbamate carbonyl carbon (C-7) and the aromatic carbons.

Interactive Data Table: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H-1 (CH₃) | H-2 | C-1 | C-2, C-3 |

| H-2 (CH) | H-1, H-3, NH | C-2 | C-1, C-3, C-4, C-7 |

| H-3 (CH₂) | H-2 | C-3 | C-1, C-2, C-4 |

| H-5 (OCH₃) | - | C-5 | C-4 |

| NH | H-2 | - | C-2, C-7 |

| H-8 (CH₂) | - | C-8 | C-7, C-9, C-10, C-14 |

| Aromatic Hs | Aromatic Hs | Aromatic Cs | Aromatic Cs, C-8 |

Chiral Shift Reagents and NOESY for Absolute Configuration Determination

Determining the absolute configuration at the chiral center (C-2) requires specialized NMR techniques.

Chiral Shift Reagents (CSRs):

The addition of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to a solution of racemic or enantiomerically enriched this compound can lead to the formation of diastereomeric complexes. nih.govfrontiersin.orgacs.orgnih.gov These diastereomeric complexes will have different NMR spectra, resulting in the separation of signals for the two enantiomers. nih.gov The magnitude and direction of the induced chemical shift differences can be correlated with the absolute configuration of the substrate. frontiersin.orgacs.orgnih.gov For β-amino esters, the interaction of the CSR with the lone pairs of the carbonyl oxygen and the nitrogen atom is the basis for this differentiation. acs.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy):

NOESY is a powerful 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å). acdlabs.comlibretexts.org For determining the absolute configuration of a chiral molecule, it is often used in conjunction with a chiral derivatizing agent or by analyzing the conformation of a single diastereomer. In the case of N-Cbz protected amino acids, NOESY can reveal key spatial relationships. acdlabs.com For instance, correlations between the protons of the Cbz group and the protons on the butanoate backbone can provide insights into the preferred conformation around the N-C2 bond. By comparing these observed NOE correlations with those predicted from computational models of the (R) and (S) enantiomers, the absolute configuration can be assigned.

Chiroptical Spectroscopy for Absolute Stereochemistry

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing valuable information about its absolute stereochemistry and conformation in solution.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Analysis

ORD measures the change in optical rotation as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light. For N-Cbz protected amino acids, the electronic transitions associated with the aromatic chromophore of the Cbz group and the carbonyl chromophores of the carbamate and ester groups give rise to characteristic ORD curves and CD Cotton effects. The sign and magnitude of these Cotton effects are sensitive to the stereochemistry at the chiral center. By comparing the experimentally obtained ORD and CD spectra of this compound with those of known standards or with spectra predicted by quantum chemical calculations, the absolute configuration can be determined.

Vibrational Circular Dichroism (VCD) for Conformational Studies

VCD spectroscopy is the infrared analog of CD and measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. wikipedia.org VCD is particularly sensitive to the solution-phase conformation of a molecule. mdpi.comnih.gov The VCD spectrum of this compound would exhibit characteristic bands for the N-H, C=O, and C-O stretching vibrations. nih.govcas.cz The sign and intensity of these VCD bands are dependent on the molecular conformation and the absolute configuration at the chiral center. wikipedia.org By comparing the experimental VCD spectrum with theoretical spectra calculated for different low-energy conformations of both the (R) and (S) enantiomers, it is possible to determine not only the absolute configuration but also the predominant solution-phase conformation. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.gov To perform this analysis, a single crystal of this compound of sufficient quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other protected β-amino acid derivatives, provides insight into the expected solid-state conformation. nih.gov In the crystal, molecules of this compound would likely be organized in a specific packing arrangement stabilized by intermolecular interactions such as hydrogen bonds (e.g., between the N-H group of one molecule and a carbonyl oxygen of another) and π-π stacking of the aromatic rings. The bond lengths, bond angles, and torsion angles obtained from the crystal structure would provide a precise and detailed picture of the molecule's geometry in the solid state.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful tool to elucidate the molecular characteristics of this compound, offering a microscopic perspective that complements experimental data. These theoretical studies are fundamental in understanding the molecule's behavior, stability, and reactivity.

Conformational Analysis and Potential Energy Surface Exploration

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. This flexibility arises from the rotation around several single bonds within its structure, including those in the butanoate backbone and the carbobenzyloxy (Cbz) protecting group. Theoretical studies on similar β-amino acids have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scirp.org

Table 1: Representative Conformational Data for a Model β-Amino Acid (β-Alanine) in the Gas Phase

| Conformer | Dihedral Angles (φ, ψ) | Relative Energy (kJ/mol) - DFT | Relative Energy (kJ/mol) - HF |

| 1 | (180°, 180°) | 0.00 | 0.00 |

| 2 | (60°, 180°) | 14.2 | 15.1 |

| 3 | (180°, 60°) | 18.5 | 19.3 |

| 4 | (60°, 60°) | 25.4 | 26.8 |

| 5 | (-60°, 180°) | 14.2 | 15.1 |

This table is based on data for β-alanine and is intended to be illustrative of the type of information obtained from conformational analysis. The actual values for this compound would differ.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and reactivity of molecules. For compounds like this compound, DFT calculations, often utilizing basis sets such as 6-311++G(d,p), can provide valuable information about geometric parameters, vibrational frequencies, and electronic properties. researchgate.netnih.gov

Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can offer insights into intramolecular charge delocalization and atomic charges. researchgate.net

For Cbz-protected amino acids, DFT has been used to study interactions and geometries. researchgate.net These calculations can elucidate how the electronic distribution across the molecule is influenced by the interplay between the Cbz group, the amino acid backbone, and the ester functionality. The reactivity of this compound can be predicted by examining the regions of highest and lowest electron density, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. While specific DFT data for this compound is scarce, studies on related molecules like glycine (B1666218) show how DFT can be applied to understand adsorption and reactivity on surfaces. rsc.org

Table 2: Illustrative Electronic Properties from DFT Calculations for a Model Protected Amino Acid

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Note: These are representative values for a generic protected amino acid and not specific to this compound.

Molecular Dynamics Simulations for Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules in different environments, particularly in solution. nih.gov For this compound, MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation structure affects the compound's conformation and dynamics.

Studies on N-Cbz-protected amino acids in methanol (B129727) have utilized MD simulations to predict physical properties at various temperatures. researchgate.netdntb.gov.ua These simulations can provide data on radial distribution functions (g(r)), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is crucial for understanding solute-solvent interactions, such as hydrogen bonding.

The choice of force field (e.g., OPLS-AA, GROMOS, CHARMM) is critical in MD simulations as it dictates the potential energy function used to calculate the forces between atoms. fu-berlin.debohrium.com By simulating this compound in a solvent box (e.g., water, methanol), one can observe conformational transitions and the influence of the solvent on the stability of different conformers. Theoretical studies on β-amino acids using continuum solvation models like the Polarizable Continuum Model (PCM) have shown that solvation generally stabilizes conformations and reduces the energy differences between them compared to the gas phase. scirp.org MD simulations offer a more explicit and dynamic picture of these solvent effects.

Table 3: Common Parameters in Molecular Dynamics Simulations

| Parameter | Typical Value/Setting |

| Force Field | OPLS-AA, GROMOS, CHARMM |

| Solvent Model | TIP3P, SPC/E (for water) |

| Temperature | 298 K (Room Temperature) |

| Pressure | 1 atm |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) |

| Ensemble | NPT (Isothermal-isobaric) |

Mechanistic Insights into Reactions Involving Methyl 3 Cbz Amino Butanoate

Kinetic Studies of Key Synthetic Transformations

The enzymatic kinetic resolution of racemic β-amino esters, a key method for producing enantiomerically pure forms of compounds like methyl 3-(Cbz-amino)butanoate, is a prime candidate for kinetic analysis. Lipases, particularly Candida antarctica Lipase (B570770) B (CALB), are frequently employed for this purpose. The kinetics of such lipase-catalyzed reactions, typically acylations or hydrolyses, can often be described by a Ping-Pong Bi-Bi mechanism.

In this model, the lipase (E) first reacts with an acyl donor (A), such as an ester, to form an acyl-enzyme intermediate (EA) and releases the first product (P), typically an alcohol. Subsequently, the nucleophile (B), which can be the amino group of the β-amino ester, attacks the acyl-enzyme intermediate to form the acylated product (Q) and regenerate the free enzyme.

A simplified representation of this mechanism is:

E + A ⇌ EA (Enzyme-acyl donor complex formation)

EA → E + P* (Acyl-enzyme intermediate formation, release of first product)

E + B ⇌ EB (Acyl-enzyme-nucleophile complex formation)

E*B → E + Q (Release of final product, enzyme regeneration)

Kinetic studies on analogous systems, such as the resolution of ethyl 3-aminobutyrate, have demonstrated that the reaction rates are influenced by substrate concentrations, enzyme loading, temperature, and the nature of the solvent and acyl donor. For the enzymatic resolution of N-benzylated-β³-amino esters, conversion rates and enantiomeric excess are key parameters that are kinetically controlled. beilstein-journals.org The enantioselectivity of the process is expressed by the enantiomeric ratio (E), which is derived from the kinetic data of the conversion of the two enantiomers. High E-values, often exceeding 100, are indicative of a highly selective and kinetically favorable process for separating the enantiomers. researchgate.net

Interactive Table: Representative Kinetic Parameters in Lipase-Catalyzed Resolutions of β-Amino Esters.

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) | Enantiomeric Ratio (E) | Reference |

|---|---|---|---|---|---|---|---|

| Ethyl 3-aminobutyrate | Candida antarctica Lipase B | Butyl butyrate | Butyl butyrate | ~50 | >99 (for S-enantiomer) | >100 | researchgate.net |

| N-Benzylated-β³-amino ester | Candida antarctica Lipase B | Water (Hydrolysis) | 2-Methyl-2-butanol | 49 | 98 (for R-acid) | High | beilstein-journals.org |

Stereochemical Control Mechanisms in Enantioselective Processes

The ability to control stereochemistry is paramount in the synthesis of chiral molecules like this compound. In enantioselective enzymatic processes, this control is exerted by the chiral environment of the enzyme's active site. For lipases like CALB, the active site consists of a catalytic triad (B1167595) (typically Ser-His-Asp) situated within a binding pocket that exhibits distinct steric and electronic properties.

The mechanism of stereochemical discrimination can be understood by considering the "binding pocket" or "active site" model of the enzyme. The two enantiomers of the racemic substrate bind to the active site with different affinities and orientations. For one enantiomer (the "fast-reacting" one), the ester or amino group is positioned optimally with respect to the catalytic triad for the reaction (e.g., acylation or hydrolysis) to occur. For the other enantiomer (the "slow-reacting" one), steric hindrance or unfavorable interactions within the active site prevent it from achieving the necessary orientation for efficient catalysis.

In the case of CALB-catalyzed resolution of β-amino esters, the enzyme's high enantioselectivity arises from the precise fit of one enantiomer into its active site. researchgate.net The Cbz-protecting group and the methyl ester of the target compound are significant structural features that would interact with the amino acid residues lining the active site. The enzyme preferentially catalyzes the reaction of the enantiomer that presents its reactive functional group (amino or ester) to the catalytic serine residue in a sterically unhindered manner. This preferential reaction of one enantiomer allows for the separation of the unreacted, slow-reacting enantiomer from the product, both in high enantiomeric purity. beilstein-journals.org

Computational studies on other asymmetric syntheses have utilized Density Functional Theory (DFT) to model transition states and explain the origin of enantioselectivity. For instance, in a migratory C(sp²)–C(sp³) cross-coupling to form β-amino acid motifs, DFT calculations revealed that the energy barrier for the formation of one enantiomer's transition state was significantly lower (by 1.8 kcal/mol) than the other, which aligns with the experimentally observed enantiomeric ratio. nih.gov While specific DFT studies on the enzymatic resolution of this compound are not prevalent, these analogous studies underscore the power of transition state modeling in understanding stereochemical control.

Elucidation of Reaction Pathways and Transition States

The elucidation of a detailed reaction pathway involves identifying all intermediate species and transition states that connect reactants to products. For the lipase-catalyzed acylation of a β-amino ester, the pathway begins with the formation of a tetrahedral intermediate.

Proposed Reaction Pathway for Lipase-Catalyzed Acylation:

Acyl-Enzyme Formation: The catalytic serine's hydroxyl group attacks the carbonyl carbon of the acyl donor (e.g., an anhydride (B1165640) or another ester). This is facilitated by the histidine and aspartate residues of the catalytic triad, which act as a proton shuttle. This step proceeds through a first tetrahedral transition state to form a covalent acyl-enzyme intermediate, releasing the first product (e.g., an alcohol).

Nucleophilic Attack: The amino group of this compound then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.

Second Tetrahedral Intermediate: This attack forms a second tetrahedral intermediate, stabilized by hydrogen bonds within the enzyme's "oxyanion hole."

Product Release: The collapse of this intermediate, again assisted by the catalytic triad, cleaves the bond between the acyl group and the serine residue. This releases the N-acylated product and regenerates the active enzyme, ready for another catalytic cycle.

While crystallographic studies have provided static snapshots of enzymes and enzyme-inhibitor complexes, computational methods like DFT are essential for mapping the energetic landscape of the reaction, including the high-energy transition states. nih.gov For example, in the synthesis of β-amino acid derivatives via a radical 1,2-nitrogen migration, DFT calculations were used to map the potential energy surface, identifying key radical intermediates (Int-I and Int-III) and transition states (TS2) that dictate the reaction's regioselectivity and enantioselectivity. nih.gov

Although a detailed transition state analysis specifically for the enzymatic processing of this compound is not extensively documented in the literature, the well-established mechanisms of serine hydrolases provide a robust framework for understanding its reaction pathway. Future computational studies could provide precise geometries and energies of the transition states involved, further refining our understanding of these highly selective transformations.

Emerging Research Directions and Future Prospects for Methyl 3 Cbz Amino Butanoate

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of β-amino acids and their esters has traditionally relied on methods like the Arndt-Eistert homologation, which often involves hazardous reagents such as diazomethane. illinois.edursc.org Recognizing the need for greener and safer alternatives, the scientific community is actively pursuing more sustainable synthetic strategies.

Recent advancements have focused on catalytic methods that offer improved atom economy and milder reaction conditions. For instance, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines have emerged as powerful methods for accessing β-amino acid derivatives, circumventing the need for pre-functionalized starting materials and multi-step sequences. illinois.edu Biocatalysis, in particular, represents a significant leap forward in sustainable synthesis. The use of enzymes, such as lipases, in continuous-flow microreactors has been shown to effectively catalyze the Michael addition of amines to acrylates to form β-amino acid esters. mdpi.com This approach not only operates under mild conditions but also offers high selectivity and reduces chemical waste.

These modern approaches stand in stark contrast to classical methods, offering significant improvements in safety, efficiency, and environmental impact.

Table 1: Comparison of Synthetic Routes to β-Amino Acid Esters

| Feature | Traditional Methods (e.g., Arndt-Eistert) | Emerging Sustainable Methods |

|---|---|---|

| Key Reagents | Diazomethane, strong acids/bases | Biocatalysts (e.g., lipases), transition metal catalysts (Pd, Ni) |

| Reaction Conditions | Often harsh, cryogenic temperatures | Mild, often room temperature |

| Safety Profile | Involves toxic and explosive reagents | Generally safer, avoids hazardous chemicals |

| Environmental Impact | Significant chemical waste generation | Reduced waste, potential for recyclable catalysts |

| Key Advantage | Well-established procedures | High efficiency, sustainability, improved safety |

Exploration of Novel Synthetic Applications Beyond Established Fields

While Methyl 3-(cbz-amino)butanoate is a well-known precursor for linear β-peptides and peptidomimetics, its synthetic potential extends far beyond these applications. Researchers are increasingly harnessing its functionality to build complex, high-value molecules, particularly heterocyclic systems found in natural products and pharmaceuticals. nih.gov

One notable area of exploration is its use as a versatile synthon for constructing substituted piperidines, a common scaffold in natural alkaloids. nih.govbeilstein-journals.org A recently developed methodology utilizes the compound to generate chiral β'-amino-protected-α,β-enones. These intermediates are then employed in stereoselective reactions to access trans 2,6-disubstituted piperidines, demonstrating a sophisticated application beyond simple chain elongation. nih.govbeilstein-journals.org This strategic use of this compound opens pathways to complex molecular frameworks that were previously challenging to access.

The evolution of its applications showcases a clear trend towards creating more intricate and functionally diverse molecules for medicinal chemistry and natural product synthesis.

Table 2: Evolution of Synthetic Applications for this compound

| Application Stage | Molecular Targets | Synthetic Complexity |

|---|---|---|

| Established | Simple β-amino acids, linear β-peptides | Low to moderate |

| Emerging | Peptidomimetics, β-amino alcohols | Moderate |

| Novel/Future | Complex heterocycles (e.g., piperidines), natural product scaffolds, diverse compound libraries | High |

Integration with Flow Chemistry and Automated Synthesis Platforms

The convergence of chemical synthesis with modern technology is paving the way for more efficient, safer, and scalable manufacturing processes. This compound and its derivatives are at the forefront of this evolution, with their synthesis being increasingly adapted to continuous flow and automated platforms.

Furthermore, the principles of automated parallel synthesis, already established for α-amino esters, are being adapted for β-amino acid derivatives. chimia.ch Automated platforms enable the rapid synthesis and screening of large libraries of compounds by systematically varying reactants and conditions. This high-throughput approach is invaluable for drug discovery and materials science, allowing for the efficient exploration of chemical space and the optimization of molecular properties. The adaptation of these automated systems for the synthesis and derivatization of this compound will undoubtedly accelerate the discovery of new functional molecules.

Table 3: Advantages of Integrating Advanced Platforms in Synthesis

| Platform | Key Advantages | Relevance to this compound |

|---|---|---|

| Flow Chemistry | Enhanced safety, improved scalability, reaction telescoping, precise control over reaction parameters. nih.govbeilstein-journals.orgresearchgate.net | Streamlined, multi-step synthesis of derivatives; safer handling of reactive intermediates. nih.govbeilstein-journals.org |

| Automated Synthesis | High-throughput screening, rapid library generation, automated process optimization. chimia.ch | Efficient creation of diverse compound libraries for drug discovery; accelerated reaction development. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-(Cbz-amino)butanoate?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC or DCC) between 3-aminobutanoic acid derivatives and benzyl chloroformate (Cbz-Cl). A typical protocol involves dissolving 3-aminobutanoic acid methyl ester in anhydrous dichloromethane, adding Cbz-Cl under inert atmosphere, and stirring at 0–5°C for 4–6 hours. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Data : The Boc-protected analog (R)-Methyl 3-((tert-butoxycarbonyl)amino)butanoate has a molecular weight of 217.26 g/mol (C₁₀H₁₉NO₄), highlighting the structural similarity .

Q. How can the purity and identity of this compound be verified?

- Analytical Methods :

- NMR : NMR (CDCl₃) should show peaks for the Cbz group (δ 7.35–7.25 ppm, aromatic protons) and methyl ester (δ 3.65 ppm). NMR confirms carbonyl groups at ~170 ppm (ester) and ~155 ppm (Cbz carbamate) .

- HPLC : Use a C18 column with UV detection at 254 nm; retention times should match standards.

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 280.1 (C₁₃H₁₇NO₅) .

Q. What are the recommended storage conditions for this compound?

- Stability : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester or carbamate groups. Avoid exposure to moisture and light .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis of enantiomerically pure this compound?

- Methodology : Use chiral auxiliaries or asymmetric catalysis. For example, (R)-configured analogs are synthesized via enzymatic resolution or chiral HPLC separation of racemic mixtures. The Boc-protected (R)-isomer (CAS 159877-47-1) achieves 97% enantiomeric excess using chiral columns (Chiralpak AD-H) .

- Challenges : Epimerization may occur under basic conditions; monitor pH during coupling steps .

Q. How do solvent polarity and temperature affect the coupling efficiency of Cbz protection?

- Optimization Study :

- Solvents : Dichloromethane (non-polar) yields higher coupling efficiency (~85%) compared to THF (~70%) due to better solubility of intermediates.

- Temperature : Reactions at 0°C reduce side products (e.g., N-acylurea formation from carbodiimides) compared to room temperature .

- Data Contradictions : Some protocols report higher yields in DMF, but this may degrade the ester group; validate with TLC .

Q. What strategies mitigate by-products like over-alkylation or dimerization during synthesis?

- Preventive Measures :

- Use stoichiometric control (1.1 eq Cbz-Cl per amine group).

- Add a proton sponge (e.g., DMAP) to scavenge HCl and prevent acid-catalyzed side reactions.

- Quench excess reagents with aqueous NaHCO₃ immediately post-reaction .

Q. How can this compound be applied in peptide mimetic studies?

- Application : The Cbz group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS). After incorporation into peptide chains, the Cbz group is removed via hydrogenolysis (H₂/Pd-C) or TFA treatment, enabling further functionalization .

- Case Study : Derivatives like Methyl 4-(Cbz-amino)-3-oxobutanoate (CAS 82961-77-1) are intermediates in β-lactam antibiotic analogs .

Data Contradictions and Resolution

Q. Why do reported NMR spectra for similar Cbz-protected compounds vary in chemical shift values?

- Resolution : Variations arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and concentration. Refer to internal standards (e.g., TMS) and cross-validate with computational predictions (DFT) .

Q. How to address discrepancies in reported melting points for Cbz derivatives?

- Cause : Impurities or polymorphic forms. Recrystallize from ethyl acetate/hexane and perform DSC analysis to confirm thermal behavior .

Methodological Tables

| Reaction Condition Optimization | Solvent | Temperature | Yield |

|---|---|---|---|

| Cbz protection with EDC | DCM | 0°C | 85% |

| Cbz protection with DCC | THF | RT | 70% |

| Analytical Parameters | NMR (δ, ppm) | HPLC RT (min) | MS [M+H]⁺ |

|---|---|---|---|

| This compound | 7.3 (aromatic), 3.65 (OCH₃) | 12.3 | 280.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.